molecular formula C15H15ClN4OS B4750335 2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4750335
M. Wt: 334.8 g/mol
InChI Key: ZELJWVSPZRCKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 898915-91-8) is a triazolopyrimidinone derivative with the molecular formula C₁₅H₁₅ClN₄OS and a molecular weight of 334.8 g/mol. Key structural features include a 4-chlorobenzylsulfanyl group at position 2 and a propyl substituent at position 5 of the triazolopyrimidinone core. Its solubility in aqueous media at pH 7.4 is 3.5 µg/mL, suggesting moderate hydrophobicity .

Characterization typically involves ¹H NMR, LC-MS, and HPLC to confirm purity and structural integrity .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-2-3-12-8-13(21)20-14(17-12)18-15(19-20)22-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELJWVSPZRCKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324132
Record name 2-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898915-91-8
Record name 2-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using formamide or similar reagents.

    Introduction of Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative.

    Addition of Propyl Group: The propyl group is typically added through an alkylation reaction using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The triazolopyrimidinone scaffold is highly versatile, with modifications at positions 2, 5, and 6 significantly influencing physicochemical and pharmacological properties. Below is a detailed comparison of the target compound with its analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name / CAS No. Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Key Findings
Target Compound (898915-91-8) 2-(4-chlorobenzylsulfanyl), 5-propyl C₁₅H₁₅ClN₄OS 334.8 3.5 Moderate solubility; structural balance between hydrophobicity and polar sulfanyl group .
903202-11-9 2-(4-chlorobenzylthio), 5-methyl, 6-propyl C₁₆H₁₆ClN₄OS 349.8 Not reported Methyl and propyl groups enhance lipophilicity; potential for improved membrane permeability .
898918-86-0 2-(2-chlorobenzylsulfanyl), 5-methyl, 6-ethyl C₁₅H₁₅ClN₄OS 334.8 Not reported 2-Chlorobenzyl substitution may reduce steric hindrance compared to 4-chloro analogs; ethyl group increases flexibility .
S1-TP () 2-(4-methoxyphenyl), 5-chloromethyl C₁₃H₁₁ClN₄O₂ 306.7 Not reported Chloromethyl group enhances reactivity; electrochemical studies show reversible redox behavior, suggesting utility in drug delivery systems .
2-[(4-Bromobenzyl)amino]-5-propyl (4VR) 2-(4-bromobenzylamino), 5-propyl C₁₅H₁₆BrN₅O 378.2 Not reported Bromine substitution increases molecular weight and polarizability; amino group may facilitate hydrogen bonding with biological targets .
Compound 21 () 2-(4-chlorobenzyl), 5-cyclopropyl C₁₆H₁₄ClN₅O 327.8 Not reported Cyclopropyl group introduces steric constraints, potentially improving target selectivity .
Compound 5c () 2-(4-chlorobenzylthio), 5-methyl C₁₄H₁₂ClN₅OS 333.8 Not reported High synthetic yield (93%); methyl group simplifies synthesis but may reduce metabolic stability .
Biphenylmethylamino Derivative () 2-(biphenylmethylamino), 5-propyl C₂₂H₂₂N₅O 376.4 Not reported Biphenyl group enhances aromatic interactions in protein binding (e.g., cGAS enzyme inhibition); larger substituent may limit solubility .

Key Insights from Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Chlorine vs. Bromine : The 4-chlorobenzyl group in the target compound offers a balance between electronic effects (electron-withdrawing) and molecular weight, whereas bromine in 4VR increases polarizability but may reduce solubility .
  • Sulfanyl vs.
  • Alkyl Chain Length : The propyl substituent in the target compound contributes to moderate lipophilicity, while shorter chains (e.g., methyl in 903202-11-9) increase rigidity, and longer chains (e.g., cyclopropyl in Compound 21) introduce steric effects .
Pharmacological Implications
  • Binding Interactions : The 4-chlorobenzylsulfanyl group likely engages in hydrophobic and π-π interactions with target proteins, as seen in cGAS enzyme inhibition studies with biphenyl analogs .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl in S1-TP) exhibit higher yields (up to 93%), whereas bulkier groups (e.g., biphenyl in ) require complex synthetic steps .

Biological Activity

2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. Its structure features a triazole ring fused with a pyrimidine ring, and it includes a chlorobenzyl sulfanyl group and a propyl group. This unique composition endows the compound with significant biological properties that are currently under investigation for various therapeutic applications.

  • IUPAC Name : 2-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
  • Molecular Formula : C15H15ClN4OS
  • Molecular Weight : 334.8 g/mol
  • InChI : InChI=1S/C15H15ClN4OS/c1-2-3-12-8-13(21)20-14(17-12)18-15(19-20)22-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H,17,18,19)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of target proteins by binding to active or allosteric sites. This interaction may lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain drug-resistant pathogens. The presence of the chlorobenzyl group may enhance its ability to penetrate bacterial membranes.

Antimicrobial Studies

A recent study investigated the antimicrobial efficacy of various triazolopyrimidine derivatives including this compound. The results indicated that this compound demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound in antibiotic development.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition Studies

Another aspect of research focused on the inhibition of specific enzymes linked to cancer progression. The compound was tested against several kinases involved in tumor growth. It was found to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cell proliferation and survival.

Enzyme IC50 (µM)
p38 MAPK0.85
ERK1/21.20

Toxicological Profile

The safety profile of this compound was evaluated in animal models. Acute toxicity studies indicated a high tolerance level with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What synthetic methodologies are recommended to optimize yield for this compound?

Methodological Answer: The synthesis of triazolopyrimidine derivatives typically employs multi-step condensation reactions. Key strategies include:

  • Catalyst Selection : Use of TMDP (trimethylenediphosphine) as a catalyst in water/ethanol (1:1 v/v) systems enhances reaction efficiency and reduces side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate greener synthesis .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .

Q. Table 1: Comparison of Synthetic Conditions

Catalyst/Solvent SystemYield (%)Reaction TimeReference
TMDP in H₂O/EtOH85–922–4 hours
Conventional thermal (DMF)68–7512 hours
Microwave-assisted (EtOH)88–9430 minutes

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of substituents (e.g., distinguishing between triazole and pyrimidine ring protons) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity studies often arise from:

  • Substituent Effects : Minor structural variations (e.g., chloro vs. fluoro substituents) drastically alter target binding. Use quantitative structure-activity relationship (QSAR) models to correlate substituent electronic parameters (Hammett constants) with activity trends .
  • Assay Variability : Validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against kinase targets) to identify outliers .

Q. How to design experiments for studying electrochemical behavior?

Methodological Answer:

  • Voltammetric Techniques : Cyclic voltammetry (CV) on carbon graphite electrodes identifies redox-active sites (e.g., sulfanyl groups at ≈−0.8 V vs. Ag/AgCl) .
  • pH-Dependent Studies : Assess stability in physiological pH ranges (6.5–7.4) to predict in vivo behavior .
  • Correlation with Bioactivity : Compare redox potentials with antioxidant or pro-oxidant mechanisms in cellular models .

Q. Table 2: Electrochemical Parameters

TechniqueRedox Peak (V)pHObserved BehaviorReference
CV−0.827.0Reversible oxidation
DPV−0.796.5pH-dependent shift

Q. What strategies are effective for elucidating enzyme inhibition mechanisms?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with targets like dihydrofolate reductase (DHFR). Focus on interactions between the chlorobenzyl group and hydrophobic enzyme pockets .
  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis Analysis : Engineer DHFR mutants (e.g., Leu28→Ala) to test hydrogen bonding contributions .

Q. How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the propyl chain for improved aqueous solubility .
  • Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. What computational methods validate crystallographic data?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles with X-ray data to confirm structural accuracy .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl contacts) in crystal packing .

Q. How to evaluate stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) for 48 hours. Monitor degradation via HPLC .
  • Metabolite Profiling : Use liver microsomes to identify phase I/II metabolites (e.g., sulfoxide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.